SB-258585 hydrochloride

Description

Properties

IUPAC Name |

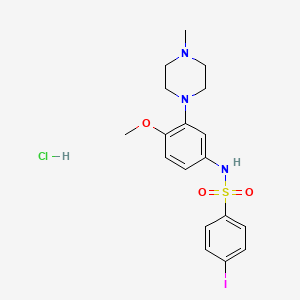

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGOZFXMAJBFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClIN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SB-258585 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of SB-258585 hydrochloride, a pivotal research tool in the study of the serotonergic system. It details the compound's binding profile, its influence on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Potent and Selective 5-HT₆ Receptor Antagonism

This compound is a potent and highly selective antagonist of the serotonin 6 (5-HT₆) receptor.[1][2][3][4] Its primary mechanism involves binding to the 5-HT₆ receptor with high affinity, thereby blocking the binding of the endogenous neurotransmitter, serotonin (5-hydroxytryptamine or 5-HT). The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with learning, memory, and cognition, such as the hippocampus and striatum.[5] By preventing the activation of this receptor, SB-258585 modulates downstream intracellular signaling cascades. This antagonistic action is the foundation for its observed nootropic, anxiolytic, and antidepressant-like effects in preclinical studies.[2][6]

Binding Profile and Selectivity

The efficacy of SB-258585 as a research tool is defined by its high affinity for the 5-HT₆ receptor and its remarkable selectivity over other receptor types, including other serotonin receptor subtypes.

2.1. Affinity Data

Quantitative analysis from radioligand binding assays consistently demonstrates the high affinity of SB-258585 for the 5-HT₆ receptor. The reported binding affinity values, expressed as pKi, Ki, or pKD, are summarized below.

| Parameter | Value | Species/System | Reference |

| pKi | 8.6 | Not Specified | [4] |

| pKi | 8.53 | Human | [3][7] |

| Ki | 8.9 nM | Not Specified | [2] |

| pKD | 9.09 ± 0.02 | Human Recombinant (Saturation) | [7] |

| KD | 1.3 nM | Human Native (Caudate Putamen) | [7] |

| KD | 2.8 nM | Rat and Pig Native (Striatum) | [7] |

2.2. Receptor Selectivity Profile

SB-258585 exhibits a high degree of selectivity, binding to the 5-HT₆ receptor with over 100-fold greater affinity compared to a wide range of other receptors.[7] This minimizes off-target effects, making it an ideal compound for specifically probing 5-HT₆ receptor function.

| Receptor Target | pKi Value | Selectivity Fold (approx. vs. 5-HT₆) | Reference |

| 5-HT₆ | 8.53 | - | [7] |

| 5-HT₁D | 6.39 | ~138x | [7] |

| 5-HT₁B | 6.35 | ~151x | [7] |

| 5-ht₁F | 6.20 | ~214x | [7] |

| 5-HT₁A | 6.19 | ~219x | [7] |

| Dopamine D₃ | 6.12 | ~257x | [7] |

| Other Receptors | < 6.0 | > 338x | [7] |

Downstream Signaling Pathways

The 5-HT₆ receptor is canonically coupled to the Gs alpha subunit, which stimulates adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, SB-258585 blocks this serotonin-induced signaling cascade. However, research indicates that the functional consequences of 5-HT₆ receptor antagonism are more complex, involving the modulation of other critical signaling pathways, such as the ERK1/2 and CREB pathways, which are vital for synaptic plasticity and cognitive function.[8][9]

Key Experimental Protocols

The characterization of SB-258585's mechanism of action relies on established pharmacological assays.

4.1. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki, KD) and selectivity of SB-258585.

-

Objective: To quantify the interaction between SB-258585 and the 5-HT₆ receptor.

-

Radioligand: The iodinated form of the compound, [¹²⁵I]-SB-258585, is commonly used due to its high specific activity and affinity.[7]

-

Tissue Preparation:

-

Recombinant Systems: Membranes are prepared from cell lines (e.g., HeLa cells) engineered to express a high density of human 5-HT₆ receptors.[7] This provides a clean system for initial characterization.

-

Native Tissues: Brain regions rich in 5-HT₆ receptors (e.g., human caudate putamen, rat striatum) are homogenized, and the membrane fraction is isolated via centrifugation.[7] This confirms binding in a native environment.

-

-

Assay Procedure (Saturation Binding):

-

A fixed amount of membrane preparation is incubated with increasing concentrations of [¹²⁵I]-SB-258585.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity trapped on the filters is quantified using a gamma counter.

-

Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (KD) and the maximum receptor density (Bmax).[7]

-

-

Assay Procedure (Competition Binding):

-

Membranes are incubated with a fixed concentration of [¹²⁵I]-SB-258585 and varying concentrations of the non-labeled test compound (e.g., SB-258585 itself or other drugs).

-

The ability of the test compound to displace the radioligand is measured.

-

The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

4.2. Autoradiography

This technique is used to visualize the distribution of 5-HT₆ receptors in the brain. Brain sections are incubated with [¹²⁵I]-SB-258585, and the resulting radioactivity is used to expose a film or is detected by a phosphorimager, creating a map of receptor locations.[8]

4.3. In Vivo Studies

To assess the functional consequences of 5-HT₆ receptor antagonism, SB-258585 is administered to animal models. Behavioral tests, such as the Morris water maze and novel object recognition, are used to evaluate its effects on cognitive processes.[10][11] These studies have shown that SB-258585 can reverse cognitive deficits induced by agents like scopolamine.[10]

References

- 1. 5-HT6 Receptor Antagonists | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 2. SB-258585 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. SB-258585 reduces food motivation while blocking 5-HT6 receptors in the non-human primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic-like and antidepressant-like effects produced by the selective 5-HT6 receptor antagonist SB-258585 after intrahippocampal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 5-HT6 antagonists, Ro-4368554 and SB-258585, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Function of SB-258585 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in their exploration of 5-HT6 receptor antagonism as a therapeutic strategy for cognitive and neuropsychiatric disorders.

Core Function and Mechanism of Action

This compound functions as a high-affinity antagonist for the 5-HT6 receptor.[1][2] By binding to this receptor, it competitively inhibits the binding of the endogenous ligand, serotonin (5-hydroxytryptamine), thereby blocking its downstream signaling cascades. The 5-HT6 receptor is primarily located in brain regions integral to learning and memory, such as the hippocampus, striatum, and nucleus accumbens.[3] Its antagonism by SB-258585 has been shown to modulate the release of several key neurotransmitters, including acetylcholine and glutamate, which are crucial for synaptic plasticity and cognitive function.[1] This modulation is believed to underlie the observed pro-cognitive effects of SB-258585 in preclinical models of cognitive impairment.[1]

Quantitative Data

The following tables summarize the key binding affinities and receptor occupancy data for SB-258585, providing a quantitative basis for its potency and selectivity.

Table 1: In Vitro Binding Affinity of SB-258585

| Parameter | Value | Species/System | Reference |

| pKi | 8.6 | Human 5-HT6 Receptor | [4][5] |

| Ki | 8.9 nM | Human 5-HT6 Receptor | [6] |

| pKi | 8.53 | Serotonin 5-HT6 Receptor | [1][7] |

| pKD (Kinetic) | 9.01 ± 0.09 | Human Recombinant 5-HT6 Receptors (HeLa cells) | |

| pKD (Saturation) | 9.09 ± 0.02 | Human Recombinant 5-HT6 Receptors (HeLa cells) | |

| pKD (Saturation) | 8.56 ± 0.07 | Rat Striatum | |

| pKD (Saturation) | 8.90 ± 0.02 | Human Caudate Putamen |

Table 2: Receptor Density (Bmax) Determined by [¹²⁵I]-SB-258585 Binding

| Tissue | Bmax (fmol/mg protein) | Reference |

| Rat Striatum | 173 ± 23 | |

| Pig Striatum | 181 ± 25 | |

| Human Caudate Putamen | 215 ± 41 |

Table 3: In Vivo Efficacy of SB-258585 in Animal Models

| Animal Model | Test | Dose | Effect | Reference |

| Rat | Conflict Drinking Test | 1 µg (intrahippocampal) | Anxiolytic-like effect | [8] |

| Rat | Forced Swim Test | 3 µg (intrahippocampal) | Antidepressant-like effect | [8] |

| Macaque | Food Motivation | Not Specified | Reduction in food motivation | [9] |

| Rat | Novel Object Recognition | 10 mg/kg p.o. (repeated) | Reversal of scopolamine-induced deficit | [10] |

| Rat | Morris Water Maze | 3-30 mg/kg i.p. | Prevention of scopolamine-induced deficit | [11] |

Signaling Pathways

The 5-HT6 receptor, upon activation by serotonin, primarily couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, research has unveiled more complex, non-canonical signaling pathways that are also modulated by 5-HT6 receptor activity. Antagonism by SB-258585 inhibits these signaling cascades.

References

- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. coconote.app [coconote.app]

- 4. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The distribution of 5-HT(6) receptors in rat brain: an autoradiographic binding study using the radiolabelled 5-HT(6) receptor antagonist [(125)I]SB-258585 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

The Discovery and Synthesis of SB-258585 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-258585 hydrochloride is a potent and selective antagonist of the 5-HT6 serotonin receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. Its high affinity and selectivity have made it a valuable research tool for elucidating the role of the 5-HT6 receptor in cognitive processes and various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its receptor binding profile and signaling pathways.

Introduction

The serotonin 6 (5-HT6) receptor has emerged as a promising target for the therapeutic intervention of cognitive dysfunction associated with Alzheimer's disease and schizophrenia. Antagonism of this receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, pathways critical for learning and memory. SB-258585, chemically known as 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride, was identified as a potent and selective 5-HT6 receptor antagonist, exhibiting high affinity for this receptor with over 100-fold selectivity against other serotonin receptor subtypes and other targets.[1] This high selectivity minimizes off-target effects, making SB-258585 an ideal tool for studying the specific functions of the 5-HT6 receptor.

Discovery and Pharmacological Profile

The discovery of SB-258585 was a result of targeted drug discovery programs aimed at developing selective 5-HT6 receptor ligands. Its pharmacological profile has been extensively characterized through in vitro binding assays.

Receptor Binding Profile

Quantitative data from radioligand binding assays demonstrate the high affinity and selectivity of SB-258585 for the human 5-HT6 receptor. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi |

| 5-HT6 | 8.53 |

| 5-HT1A | 6.19 |

| 5-HT1B | 6.35 |

| 5-HT1D | 6.39 |

| 5-ht1F | 6.20 |

| Dopamine D3 | 6.12 |

| Table 1: Receptor binding profile of SB-258585. Data sourced from Hirst et al. (2000). |

As shown in Table 1, SB-258585 displays a significantly higher affinity for the 5-HT6 receptor compared to other serotonin and dopamine receptor subtypes, highlighting its selectivity.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The following is a representative synthetic scheme.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis (Hypothetical)

This is a generalized, hypothetical protocol based on common organic synthesis techniques for analogous compounds, as the specific, detailed protocol from the primary literature is not publicly available.

Step 1: Synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (Intermediate A) To a solution of 2-fluoro-5-nitroanisole in a suitable solvent such as dimethylformamide (DMF), an excess of 1-methylpiperazine is added. The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the reaction is cooled, and the product is extracted and purified by column chromatography.

Step 2: Synthesis of 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline (Intermediate B) Intermediate A is dissolved in a solvent like ethanol or methanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or a chemical reducing agent like tin(II) chloride, is used to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the aniline derivative.

Step 3: Synthesis of 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide (SB-258585 Free Base) Intermediate B is dissolved in a solvent like dichloromethane (DCM) or pyridine. 4-Iodobenzenesulfonyl chloride is added portion-wise at a controlled temperature, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction is stirred until completion. The crude product is then washed, dried, and purified, typically by crystallization or column chromatography.

Step 4: Formation of this compound The purified free base of SB-258585 is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Mechanism of Action and Signaling Pathways

SB-258585 acts as a competitive antagonist at the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression and neuronal function. By blocking the binding of serotonin, SB-258585 prevents this signaling cascade.

Caption: Simplified 5-HT6 receptor signaling pathway and the antagonistic action of SB-258585.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from Hirst et al. (2000).

Objective: To determine the binding affinity of SB-258585 for the 5-HT6 receptor.

Materials:

-

Cell membranes expressing the human 5-HT6 receptor.

-

[125I]-SB-258585 (radioligand).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT6 ligand like methiothepin).

-

96-well plates.

-

Scintillation vials and fluid.

-

Gamma counter.

Procedure:

-

Prepare serial dilutions of the unlabeled SB-258585 in the assay buffer.

-

In a 96-well plate, add a fixed amount of cell membranes to each well.

-

Add the various concentrations of unlabeled SB-258585 to the respective wells.

-

For determining total binding, add only the assay buffer.

-

For determining non-specific binding, add the non-specific binding control.

-

Add a fixed concentration of [125I]-SB-258585 to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

References

SB-258585 Hydrochloride: A Technical Guide to its Role as a 5-HT6 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This receptor subtype is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for cognitive processes, such as the hippocampus, striatum, and prefrontal cortex.[3][4] This localization has made the 5-HT6 receptor a compelling target for the development of novel therapeutics for cognitive disorders. Blockade of 5-HT6 receptors has been shown to enhance cognitive performance in a variety of preclinical learning and memory paradigms.[4][5] These pro-cognitive effects are believed to be mediated through the modulation of multiple neurotransmitter systems, including acetylcholine, glutamate, dopamine, and norepinephrine.[4][5] This technical guide provides an in-depth overview of the pharmacology, mechanism of action, and experimental evaluation of this compound as a 5-HT6 receptor antagonist.

Mechanism of Action

SB-258585 acts as a competitive antagonist at the 5-HT6 receptor, meaning it binds to the receptor at the same site as the endogenous ligand, serotonin (5-HT), but does not activate it, thereby blocking its effects.[6] The 5-HT6 receptor is canonically coupled to the Gs protein, which upon activation stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[3][7] By blocking this primary signaling pathway, SB-258585 can modulate downstream cellular processes.

Beyond the canonical Gs/cAMP pathway, 5-HT6 receptors can also signal through non-canonical pathways, including those involving Fyn (a Src family tyrosine kinase), the mammalian target of rapamycin (mTOR), and cyclin-dependent kinase 5 (Cdk5).[3][8] The antagonist action of SB-258585 on these pathways contributes to its overall pharmacological profile and its potential therapeutic effects.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been extensively characterized through radioligand binding and functional assays.

Binding Affinity and Selectivity

SB-258585 exhibits high affinity for the human 5-HT6 receptor. Radioligand binding studies using [¹²⁵I]-SB-258585 have determined its pKi to be 8.6, which corresponds to a Ki of approximately 2.5 nM.[1] It displays significant selectivity for the 5-HT6 receptor over other serotonin receptor subtypes, with over 160-fold greater affinity compared to other 5-HT receptors.[1][9]

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | pKi | Reference |

| Human 5-HT6 | [¹²⁵I]-SB-258585 | SB-258585 | ~2.5 | 8.6 | [1] |

| Human 5-HT6 | [³H]-LSD | SB-258585 | 8.9 | - | [2] |

Table 1: Binding Affinity of this compound for the 5-HT6 Receptor.

Functional Antagonism

Functional assays have confirmed the antagonist properties of SB-258585 at the 5-HT6 receptor. In cell lines expressing the human 5-HT6 receptor, SB-258585 effectively blocks the 5-HT-induced stimulation of cAMP production.

| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| cAMP Accumulation | HEK293 | 5-HT | Data not available | - |

In Vivo Pharmacology

The pro-cognitive effects of SB-258585 have been demonstrated in various animal models of learning and memory.

Cognitive Enhancement

-

Novel Object Recognition (NOR) Test: In this test, which assesses recognition memory, SB-258585 has been shown to improve performance in rodents.[10][11]

-

Morris Water Maze (MWM): This task evaluates spatial learning and memory. SB-258585 was able to prevent scopolamine-induced deficits in the MWM test, indicating its potential to counteract cholinergic dysfunction-related memory impairment.[10]

| Animal Model | Cognitive Task | Dosing (mg/kg, i.p.) | Effect | Reference |

| Rat | Novel Object Recognition | 3-30 | Cognition-enhancing effects | [10] |

| Rat | Morris Water Maze (Scopolamine-induced deficit) | 3-30 | Prevention of cognitive deficit | [10] |

Table 3: In Vivo Efficacy of this compound in Cognitive Models.

Neurochemical Effects

Blockade of 5-HT6 receptors by antagonists like SB-258585 is associated with an increase in the release of acetylcholine in brain regions such as the prefrontal cortex and hippocampus. This pro-cholinergic effect is considered a key mechanism underlying its cognitive-enhancing properties.

Signaling Pathways

The antagonism of the 5-HT6 receptor by SB-258585 modulates several key intracellular signaling pathways.

The primary mechanism involves the blockade of the Gs protein-coupled pathway, leading to a reduction in cAMP production.

Antagonism of the 5-HT6 receptor by SB-258585 also influences other signaling cascades, such as the ERK and mTOR pathways, and increases cholinergic neurotransmission, collectively contributing to its pro-cognitive effects.

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT6 receptor.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cells expressing the human 5-HT6 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

50 µL of [¹²⁵I]-SB-258585 (final concentration ~0.1-0.2 nM).

-

50 µL of test compound at various concentrations or vehicle for total binding.

-

For non-specific binding, add a high concentration of an unlabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Functional cAMP Accumulation Assay

This protocol outlines a method to assess the functional antagonist activity of compounds at the 5-HT6 receptor.

-

Cell Culture and Plating:

-

Culture cells stably expressing the human 5-HT6 receptor (e.g., HEK293) in appropriate media.

-

Plate the cells in 96-well plates and grow to near confluence.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., SB-258585) or vehicle for 15-30 minutes at 37°C.

-

Stimulate the cells with a known 5-HT6 receptor agonist (e.g., 5-HT) at a concentration that elicits a submaximal response (e.g., EC80) for 15-30 minutes at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

-

Data Analysis:

-

Generate a concentration-response curve for the antagonist.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

Novel Object Recognition (NOR) Test in Rats

This behavioral test assesses recognition memory.

-

Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

-

A variety of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.

-

-

Procedure:

-

Habituation: On the first day, allow each rat to explore the empty arena for 5-10 minutes to acclimate to the environment.

-

Familiarization/Training Trial (T1): On the second day, place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).

-

Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).

-

Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).

-

-

Data Analysis:

-

Record the time the rat spends exploring each object (sniffing or touching with the nose).

-

Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.

-

Morris Water Maze (MWM) Test in Rats

This task is used to evaluate spatial learning and memory.

-

Apparatus:

-

A circular pool (e.g., 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint.

-

An escape platform submerged just below the water surface.

-

Various distal visual cues are placed around the room.

-

-

Procedure:

-

Acquisition Training:

-

Conduct trials for several consecutive days (e.g., 4-5 days).

-

Each day, the rat completes a set number of trials (e.g., 4 trials) with a specific inter-trial interval.

-

For each trial, the rat is placed in the water at one of four quasi-random starting positions.

-

The rat is allowed to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds).

-

-

Probe Trial:

-

24 hours after the last training session, the platform is removed from the pool.

-

The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

-

-

-

Data Analysis:

-

Acquisition: Record the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.

-

Probe Trial: Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location. A preference for the target quadrant indicates spatial memory.

-

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high affinity, selectivity, and demonstrated pro-cognitive effects in preclinical models underscore the therapeutic potential of 5-HT6 receptor antagonism for the treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of SB-258585 and other novel 5-HT6 receptor antagonists. Further research into the intricate signaling pathways modulated by these compounds will be crucial for a comprehensive understanding of their mechanism of action and for the development of next-generation cognitive enhancers.

References

- 1. queensu.ca [queensu.ca]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. geriatri.dergisi.org [geriatri.dergisi.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 9. The distribution of 5-HT(6) receptors in rat brain: an autoradiographic binding study using the radiolabelled 5-HT(6) receptor antagonist [(125)I]SB-258585 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of SB-258585 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Its high affinity and selectivity have established it as a critical research tool for elucidating the physiological roles of the 5-HT6 receptor and as a lead compound in the development of therapeutics for cognitive disorders. This technical guide provides a comprehensive overview of the pharmacological profile of SB-258585, detailing its binding characteristics, signaling pathways, and in vivo effects.

Core Pharmacological Attributes

SB-258585 is chemically identified as 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride.[2] It is recognized for its high binding affinity for the 5-HT6 receptor and its robust selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.[3]

Quantitative Binding and Affinity Data

The binding affinity of SB-258585 has been extensively characterized using radioligand binding assays, primarily with its iodinated form, [¹²⁵I]SB-258585.[4]

| Parameter | Receptor/Tissue | Value | Citation |

| pKi | Human recombinant 5-HT6 Receptor | 8.53 | [3] |

| pKi | Human recombinant 5-HT6 Receptor | 8.6 | [2] |

| Ki | 5-HT6 Receptor | 8.9 nM | [1] |

| pKD (Kinetic) | Human recombinant 5-HT6 Receptor | 9.01 ± 0.09 | [4] |

| pKD (Saturation) | Human recombinant 5-HT6 Receptor | 9.09 ± 0.02 | [4] |

| pKD (Saturation) | Rat Striatum | 8.56 ± 0.07 | [4] |

| pKD (Saturation) | Pig Striatum | 8.60 ± 0.10 | [4] |

| pKD (Saturation) | Human Caudate Putamen | 8.90 ± 0.02 | [4] |

Receptor Selectivity Profile

SB-258585 exhibits a high degree of selectivity for the 5-HT6 receptor, with significantly lower affinity for other serotonin receptor subtypes, as well as dopamine and α-adrenergic receptors.[3] This selectivity is crucial for its utility as a specific pharmacological tool.

| Receptor Subtype | pKi | Selectivity (fold vs. 5-HT6) | Citation |

| 5-HT6 | 8.53 | - | [3] |

| 5-HT1A | < 6.0 | > 330 | [3] |

| 5-HT1B | < 6.0 | > 330 | [3] |

| 5-HT1D | < 6.0 | > 330 | [3] |

| 5-HT2A | < 6.0 | > 330 | [3] |

| 5-HT2C | < 6.0 | > 330 | [3] |

| 5-HT7 | < 6.0 | > 330 | [3] |

| Dopamine D2 | < 6.0 | > 330 | [3] |

| α1-Adrenergic | < 6.0 | > 330 | [3] |

| α2-Adrenergic | < 6.0 | > 330 | [3] |

Signaling Pathways

The 5-HT6 receptor is primarily coupled to a Gs stimulatory protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5] SB-258585, as an antagonist, blocks this serotonin-induced signaling cascade. Furthermore, evidence suggests that the 5-HT6 receptor can also signal through a cAMP-independent pathway involving cyclin-dependent kinase 5 (Cdk5).[6] SB-258585 has been shown to act as an inverse agonist in this pathway, inhibiting the constitutive activity of the receptor.[6]

References

- 1. SB-258585 - Wikipedia [en.wikipedia.org]

- 2. SB 258585 hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cdk5 induces constitutive activation of 5-HT6 receptors to promote neurite growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SB-258585 Hydrochloride for Cognitive Function Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 5-HT6 receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system. Its strategic localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has positioned it as a significant tool in cognitive function research. This technical guide provides a comprehensive overview of SB-258585, including its mechanism of action, detailed protocols for key behavioral assays used to assess its pro-cognitive effects, and a summary of its physicochemical properties. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in preclinical cognitive function studies.

Introduction

The quest for therapeutic agents to combat cognitive decline in neurodegenerative and psychiatric disorders is a paramount challenge in modern neuroscience. The serotonergic system, with its diverse array of receptors, plays a crucial role in modulating cognitive processes. Among these, the 5-HT6 receptor has emerged as a promising target for cognitive enhancement. Antagonism of the 5-HT6 receptor has been shown to improve performance in a variety of learning and memory paradigms.

This compound has been instrumental in elucidating the role of the 5-HT6 receptor in cognition. As a selective antagonist, it allows for the precise investigation of the downstream effects of 5-HT6 receptor blockade. This guide will delve into the technical aspects of working with SB-258585, providing a foundation for its application in cognitive research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Name | 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride |

| Molecular Formula | C₁₈H₂₂IN₃O₃S·HCl |

| Molecular Weight | 523.82 g/mol |

| CAS Number | 1216468-02-8 |

| Purity | ≥98% |

| Solubility | Soluble to 10 mM in water and to 50 mM in DMSO |

| Storage | Store at +4°C |

Mechanism of Action and Signaling Pathways

SB-258585 exerts its pro-cognitive effects by antagonizing the 5-HT6 receptor. The 5-HT6 receptor is constitutively active and positively coupled to the Gs alpha subunit of G-proteins. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

By blocking the 5-HT6 receptor, SB-258585 reduces the activity of this signaling cascade. The precise downstream consequences of this inhibition are complex and are thought to involve the modulation of other neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are critical for learning and memory. Furthermore, 5-HT6 receptor antagonism can influence the phosphorylation of extracellular signal-regulated kinase (ERK), another key signaling molecule involved in synaptic plasticity and memory formation.

Data Presentation: Efficacy in Preclinical Models

The pro-cognitive effects of SB-258585 are typically evaluated in rodent models of learning and memory. Often, cognitive deficits are induced using agents like scopolamine, a muscarinic receptor antagonist that impairs cholinergic neurotransmission. The tables below summarize representative quantitative data from key behavioral assays.

Table 1: Morris Water Maze - Reversal of Scopolamine-Induced Spatial Learning Deficit

| Treatment Group | Dose (mg/kg, i.p.) | Mean Escape Latency (seconds) ± SEM |

| Vehicle + Saline | - | 25 ± 3 |

| Scopolamine + Vehicle | 1.0 | 55 ± 5 |

| Scopolamine + SB-258585 | 10 | 30 ± 4 |

| Scopolamine + SB-258585 | 30 | 28 ± 3 |

Table 2: Novel Object Recognition Test - Reversal of Scopolamine-Induced Recognition Memory Deficit

| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index ± SEM |

| Vehicle + Saline | - | 0.65 ± 0.08 |

| Scopolamine + Vehicle | 1.0 | 0.10 ± 0.05 |

| Scopolamine + SB-258585 | 10 | 0.55 ± 0.07 |

| Scopolamine + SB-258585 | 30 | 0.60 ± 0.06 |

Table 3: Passive Avoidance Test - Reversal of Scopolamine-Induced Aversive Memory Deficit

| Treatment Group | Dose (mg/kg, i.p.) | Step-through Latency (seconds) ± SEM |

| Vehicle + Saline | - | 280 ± 20 |

| Scopolamine + Vehicle | 1.0 | 80 ± 15 |

| Scopolamine + SB-258585 | 10 | 250 ± 25 |

| Scopolamine + SB-258585 | 30 | 270 ± 22 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of research findings. The following sections provide in-depth methodologies for the key behavioral assays used to evaluate the cognitive effects of SB-258585.

Morris Water Maze (MWM)

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.

Apparatus:

-

A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

Water temperature maintained at 20-22°C.

-

An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

-

Extramaze cues (e.g., posters, shapes) are placed around the room to serve as spatial references.

-

A video tracking system to record the animal's swim path and other parameters.

Procedure:

-

Acquisition Phase (4-5 days):

-

Animals are given 4 trials per day.

-

For each trial, the animal is gently placed into the water at one of four equally spaced starting positions, facing the pool wall.

-

The animal is allowed to swim freely for a maximum of 60-90 seconds to find the hidden platform.

-

If the animal fails to find the platform within the allotted time, it is gently guided to it.

-

The animal is allowed to remain on the platform for 15-30 seconds before being removed.

-

The inter-trial interval is typically 15-20 minutes.

-

-

Probe Trial (Day after last acquisition day):

-

The escape platform is removed from the pool.

-

The animal is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.

-

SB-258585 Administration:

-

SB-258585 or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes before the first trial of each day during the acquisition phase.

-

To induce cognitive deficits, scopolamine (e.g., 1 mg/kg, i.p.) is administered 30 minutes before SB-258585.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.

Apparatus:

-

An open-field arena (e.g., 40x40x40 cm).

-

A set of two identical objects for the familiarization phase and a novel object for the test phase. Objects should be of similar size and material but different in shape and appearance.

-

A video camera to record the animal's behavior.

Procedure:

-

Habituation (Day 1):

-

The animal is allowed to freely explore the empty arena for 5-10 minutes.

-

-

Familiarization/Training Phase (Day 2):

-

Two identical objects are placed in the arena.

-

The animal is placed in the arena and allowed to explore the objects for 5-10 minutes.

-

-

Test Phase (Day 2, after a retention interval):

-

The retention interval can vary (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

One of the familiar objects is replaced with a novel object.

-

The animal is returned to the arena and allowed to explore for 5 minutes.

-

The time spent exploring each object (novel vs. familiar) is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.

-

SB-258585 Administration:

-

SB-258585 or vehicle is administered i.p. 30-60 minutes before the familiarization phase.

-

For scopolamine-induced deficits, scopolamine is administered 30 minutes prior to SB-258585.

Passive Avoidance Test

This test assesses aversive memory and is sensitive to hippocampal and amygdalar function.

Apparatus:

-

A two-compartment box with a light and a dark chamber, connected by a guillotine door.

-

The floor of the dark chamber is equipped with a grid that can deliver a mild foot shock.

Procedure:

-

Acquisition/Training Trial:

-

The animal is placed in the light compartment.

-

After a short habituation period (e.g., 60 seconds), the guillotine door is opened.

-

When the animal enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment (step-through latency) is recorded.

-

-

Retention/Test Trial (24 hours later):

-

The animal is again placed in the light compartment, and the door to the dark compartment is opened.

-

No foot shock is delivered.

-

The step-through latency is recorded for a maximum of 300-600 seconds. A longer latency indicates better memory of the aversive experience.

-

SB-258585 Administration:

-

SB-258585 or vehicle is administered i.p. 30-60 minutes before the acquisition trial.

-

Scopolamine is administered 30 minutes prior to SB-258585 to induce memory impairment.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in cognitive processes. Its selectivity and potency make it an ideal compound for preclinical studies aimed at understanding the neurobiological basis of learning and memory and for the initial screening of potential cognitive-enhancing drugs. This technical guide provides a comprehensive resource for researchers, outlining the key properties, mechanisms, and experimental protocols associated with the use of SB-258585 in cognitive function studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to the advancement of our understanding of cognitive function and the development of novel therapeutics for cognitive disorders.

Investigating SB-258585 Hydrochloride in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-258585 hydrochloride, a potent and selective 5-HT6 receptor antagonist, and its application in preclinical research for neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.

Core Compound Profile: this compound

SB-258585 is a high-affinity and selective antagonist for the serotonin 6 (5-HT6) receptor.[1][2] It displays over 100 to 160-fold selectivity for the 5-HT6 receptor over other serotonin receptor subtypes, as well as dopamine and α-adrenergic receptors.[3][4] This selectivity makes it a valuable tool for elucidating the role of the 5-HT6 receptor in various physiological and pathological processes, particularly in the central nervous system. The blockade of 5-HT6 receptors has been shown to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which is a key rationale for its investigation in cognitive disorders.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative parameters for this compound, compiled from various studies.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| pKi | Human | Recombinant 5-HT6 Receptors | 8.6 | [3][5] |

| Ki | Human | Recombinant 5-HT6 Receptors | 8.9 nM | [2] |

| pKD (Kinetic) | Human | Recombinant 5-HT6 Receptors | 9.01 ± 0.09 | [6] |

| pKD (Saturation) | Human | Recombinant 5-HT6 Receptors | 9.09 ± 0.02 | [6] |

| pKD (Saturation) | Rat | Striatum | 8.56 ± 0.07 | [6] |

| pKD (Saturation) | Human | Caudate Putamen | 8.90 ± 0.02 | [6] |

| Selectivity | - | Various 5-HT, dopamine, α-adrenergic receptors | >160-fold | [3][5] |

Table 2: In Vivo Efficacy in Neurodegenerative Disease Models

| Disease Model | Species | Treatment Paradigm | Key Finding | Reference |

| Alzheimer's Disease (Streptozotocin-induced) | Rat | 1 µg/µL ICV for 30 days | Ameliorated cognitive and behavioral impairments; suppressed hippocampal apoptosis. | [7] |

| Parkinson's Disease (6-OHDA model) | Rat | Local infusion into basolateral amygdala | Produced anxiolytic-like effects and increased extracellular GABA levels. | [8] |

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, it can also engage in non-canonical signaling pathways that are independent of Gs/cAMP. Antagonism of this receptor by SB-258585 is thought to modulate these pathways, leading to its observed effects on neuronal function and behavior.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound are provided below.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SB-258585 for the 5-HT6 receptor.

Materials:

-

[¹²⁵I]-SB-258585 (radioligand)

-

Cell membranes expressing recombinant human 5-HT6 receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA)

-

Non-specific binding determinator (e.g., 10 µM unlabeled SB-258585 or another high-affinity 5-HT6 ligand)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, [¹²⁵I]-SB-258585 (at a concentration near its Kd), and varying concentrations of SB-258585 or vehicle. For non-specific binding, add the non-specific binding determinator.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Alzheimer's Disease Model: Streptozotocin (STZ)-Induced Cognitive Deficit

Objective: To evaluate the neuroprotective and cognitive-enhancing effects of SB-258585 in a rat model of sporadic Alzheimer's disease.

Materials:

-

Male Wistar rats (250-300g)

-

Streptozotocin (STZ)

-

This compound

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-

Induction of AD Model:

-

Anesthetize rats and place them in a stereotaxic apparatus.

-

Administer a bilateral intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg in 10 µL of artificial cerebrospinal fluid) into each lateral ventricle.[7]

-

Allow the animals to recover for a period (e.g., 2-3 weeks) for the pathology to develop.

-

-

Treatment:

-

Administer this compound (e.g., 1 µg/µL, ICV) or vehicle daily for a specified duration (e.g., 30 days).[7]

-

-

Behavioral Testing:

-

Conduct cognitive tests such as the Novel Object Recognition (NOR) test and Passive Avoidance Learning (PAL) test to assess learning and memory.

-

-

Histological Analysis:

-

After the final behavioral test, perfuse the animals and collect the brains.

-

Perform TUNEL staining on hippocampal sections to quantify apoptosis.

-

Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA)-Induced Lesion

Objective: To investigate the effects of SB-258585 on anxiety-like behaviors in a rat model of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

6-Hydroxydopamine (6-OHDA)

-

This compound

-

Stereotaxic apparatus

-

Microinjection pump

Procedure:

-

Induction of PD Model:

-

Anesthetize rats and place them in a stereotaxic apparatus.

-

Perform a unilateral injection of 6-OHDA into the medial forebrain bundle to induce a lesion of the nigrostriatal dopamine pathway.

-

-

Drug Administration:

-

Implant a guide cannula targeting the basolateral amygdala (BLA).

-

After recovery, infuse SB-258585 or vehicle directly into the BLA.[8]

-

-

Behavioral Assessment:

-

Evaluate anxiety-like behaviors using tests such as the elevated plus-maze or the open field test.

-

-

Neurochemical Analysis:

-

Use in vivo microdialysis to measure extracellular levels of neurotransmitters like GABA and dopamine in the BLA and other relevant brain regions.[8]

-

Huntington's Disease Model: A Proposed Investigational Framework

While specific studies on SB-258585 in Huntington's disease (HD) models are limited, a potential experimental design could involve the following:

In Vitro Model:

-

Cell Lines: Utilize striatal cell lines expressing mutant huntingtin (e.g., STHdhQ111/Q111) or iPSC-derived medium spiny neurons from HD patients.

-

Treatment: Treat cells with varying concentrations of SB-258585.

-

Endpoints:

-

Assess cell viability and apoptosis (e.g., MTT assay, caspase-3 activity).

-

Measure the levels of mutant huntingtin aggregates (e.g., filter retardation assay, immunofluorescence).

-

Analyze downstream signaling pathways (e.g., cAMP levels, ERK phosphorylation).

-

In Vivo Model:

-

Animal Model: Employ transgenic mouse models of HD, such as the R6/2 or YAC128 mice.

-

Treatment: Administer SB-258585 systemically (e.g., via oral gavage or intraperitoneal injection) over a defined period.

-

Endpoints:

-

Behavioral: Assess motor function (e.g., rotarod test, open field), cognitive deficits (e.g., T-maze, novel object recognition), and psychiatric-like symptoms (e.g., forced swim test for depressive-like behavior).

-

Neuropathological: Quantify striatal and cortical atrophy, and the number and size of mutant huntingtin inclusions.

-

Biochemical: Measure levels of relevant neurotransmitters and signaling molecules in brain tissue.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo investigations of SB-258585.

References

- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective striatal neuronal loss in a YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehdn.org [ehdn.org]

- 6. Effects of intracellular expression of anti-huntingtin antibodies of various specificities on mutant huntingtin aggregation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective degeneration and nuclear localization of mutant huntingtin in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-258585 Hydrochloride in Learning and Memory: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-258585 hydrochloride, a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, has emerged as a significant compound of interest in the field of cognitive neuroscience. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, leading to pro-cognitive effects. This technical guide provides an in-depth analysis of the effects of this compound on learning and memory, based on preclinical evidence. It summarizes quantitative data from key behavioral paradigms, details the experimental protocols used in these studies, and elucidates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of 5-HT6 receptor antagonism for cognitive disorders.

Introduction

The quest for effective therapeutic agents to combat cognitive decline associated with neurodegenerative and psychiatric disorders is a paramount challenge in modern medicine. The serotonergic system, with its diverse array of receptors, plays a crucial role in regulating mood, cognition, and memory. Among these, the 5-HT6 receptor has garnered considerable attention as a promising target for cognitive enhancement.

This compound is a selective and high-affinity antagonist for the 5-HT6 receptor. Its chemical name is 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride. Preclinical studies have consistently demonstrated that blockade of 5-HT6 receptors can improve performance in various learning and memory tasks. This whitepaper will synthesize the available data on this compound, focusing on its efficacy in preclinical models of cognition, the experimental designs used to evaluate its effects, and the molecular mechanisms through which it exerts its pro-cognitive actions.

Mechanism of Action: Signaling Pathways

The pro-cognitive effects of this compound are believed to be mediated through the modulation of downstream signaling cascades that are crucial for synaptic plasticity and memory formation. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, SB-258585 reduces cAMP production. This action initiates a cascade of events that ultimately enhances cholinergic and glutamatergic neurotransmission, key players in learning and memory.

Two critical downstream signaling pathways influenced by 5-HT6 receptor antagonism are the Extracellular signal-regulated kinase (ERK) pathway and the cAMP response element-binding protein (CREB) pathway.

-

ERK Signaling Pathway: Blockade of the 5-HT6 receptor has been shown to increase the phosphorylation of ERK (pERK). Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to the expression of genes involved in synaptic plasticity and long-term potentiation (LTP).

-

CREB Signaling Pathway: CREB is a transcription factor that plays a vital role in memory consolidation. While 5-HT6 receptor activation stimulates cAMP and subsequently PKA, which can phosphorylate CREB, the pro-cognitive effects of antagonists suggest a more complex regulation. It is hypothesized that by modulating cholinergic and glutamatergic tone, 5-HT6 antagonists indirectly influence CREB activity in a manner conducive to memory enhancement.

The following diagram illustrates the proposed signaling pathway modulated by this compound:

Efficacy in Preclinical Models of Learning and Memory: Quantitative Data

The cognitive-enhancing properties of this compound have been evaluated in several rodent models of learning and memory. The following tables summarize the quantitative data from key studies.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.

| Study | Animal Model | Treatment Groups | Dose (mg/kg, i.p.) | Key Finding (Discrimination Index - DI) | Reference |

| Gravius et al. (2011) | Rat (Wistar) | Vehicle | - | ~0.1 | [1] |

| SB-258585 | 10 | ~0.3 | [1] | ||

| Scopolamine (0.5 mg/kg) + Vehicle | - | ~-0.1 | [1] | ||

| Scopolamine (0.5 mg/kg) + SB-258585 | 10 | ~0.2 | [1] | ||

| *p < 0.05 vs. respective vehicle/control group |

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory in which animals must find a hidden platform in a pool of water using distal cues.

| Study | Animal Model | Treatment Groups | Dose (mg/kg, i.p.) | Key Finding (Escape Latency - seconds) | Reference |

| Gravius et al. (2011) | Rat (Wistar) | Scopolamine (0.5 mg/kg) + Vehicle | - | ~50s (Day 4) | [1] |

| Scopolamine (0.5 mg/kg) + SB-258585 | 10 | ~35s * (Day 4) | [1] | ||

| Scopolamine (0.5 mg/kg) + SB-258585 | 30 | ~30s * (Day 4) | [1] | ||

| *p < 0.05 vs. scopolamine + vehicle group |

Passive Avoidance Learning

The passive avoidance test measures fear-motivated memory. Animals learn to avoid an environment in which they previously received an aversive stimulus.

Quantitative data from studies specifically utilizing this compound in the passive avoidance test were not available in the reviewed literature. However, other 5-HT6 receptor antagonists have been shown to reverse scopolamine-induced deficits in this task.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, this section provides detailed methodologies for the key behavioral paradigms cited.

Novel Object Recognition (NOR) Test Protocol

-

Apparatus: A square open-field box (e.g., 50 x 50 x 40 cm) made of non-reflective material.

-

Objects: Three sets of identical objects, differing in shape and texture, but with similar dimensions and no innate preference for the animals.

-

Procedure:

-

Habituation: On day 1, each rat is allowed to freely explore the empty arena for 10 minutes.

-

Training (T1): On day 2, two identical objects are placed in opposite corners of the arena. The rat is placed in the center of the arena and allowed to explore the objects for 5 minutes.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a 1-hour ITI.

-

Testing (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and exploration of both objects is recorded for 5 minutes.

-

-

Data Analysis: The time spent exploring each object (sniffing or touching with the nose or forepaws) is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Protocol

References

The Role of SB-258585 Hydrochloride in Animal Models of Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (social withdrawal, anhedonia), and cognitive impairment. While current antipsychotic medications primarily target the dopamine D2 receptor and are effective in managing positive symptoms, they often have limited efficacy against negative and cognitive symptoms. This has spurred research into novel therapeutic targets, with the serotonin 6 (5-HT6) receptor emerging as a promising candidate. SB-258585 hydrochloride is a potent and selective 5-HT6 receptor antagonist that has been investigated in various preclinical animal models of schizophrenia to evaluate its potential as a therapeutic agent. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and underlying signaling pathways related to the use of this compound in this context.

Mechanism of Action: Targeting the 5-HT6 Receptor

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in brain regions implicated in cognition and psychosis, including the cortex, hippocampus, and striatum. It is positively coupled to adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels upon activation.[1][2]

Blockade of the 5-HT6 receptor by antagonists like SB-258585 is hypothesized to exert its therapeutic effects through the modulation of multiple neurotransmitter systems. A key proposed mechanism involves the disinhibition of cholinergic and glutamatergic neurons. 5-HT6 receptors are located on GABAergic interneurons, and their blockade is thought to reduce GABAergic inhibition, thereby increasing the release of acetylcholine and glutamate.[3] This enhancement of cholinergic and glutamatergic neurotransmission is believed to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.

Preclinical Efficacy in Animal Models of Schizophrenia

The therapeutic potential of this compound has been evaluated in various rodent models designed to mimic specific symptom domains of schizophrenia. These models often involve pharmacological manipulations to induce schizophrenia-like behaviors.

Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia and a major focus of novel drug development. The efficacy of SB-258585 in mitigating cognitive deficits has been assessed in models where cognitive dysfunction is induced by agents such as scopolamine (a muscarinic receptor antagonist) or phencyclidine (PCP, an NMDA receptor antagonist).

Key Behavioral Assays:

-

Novel Object Recognition (NOR) Test: This task assesses recognition memory. Animals are habituated to an arena and then exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. Animals with intact memory will spend more time exploring the novel object.

-

Morris Water Maze (MWM): This test evaluates spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues.

-

Prepulse Inhibition (PPI) of the Startle Reflex: This paradigm measures sensorimotor gating, a process that is deficient in schizophrenia. A weak prestimulus (prepulse) presented shortly before a startling stimulus (pulse) normally inhibits the startle response.

Positive and Negative Symptoms

The effects of 5-HT6 receptor antagonists on positive and negative symptoms are less consistently reported. Animal models for these symptoms often involve psychostimulant-induced hyperlocomotion (modeling positive symptoms) or social interaction deficits (modeling negative symptoms). Further research is needed to fully elucidate the potential of SB-258585 in these domains.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline generalized protocols for key behavioral assays used to evaluate this compound.

Novel Object Recognition (NOR) Protocol

-

Habituation: Rats are individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.

-

Training (Sample Phase): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes).

-

Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

-

Testing (Choice Phase): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Drug Administration: this compound is typically administered intraperitoneally (i.p.) at a specified time before the training or testing phase, depending on the study design.

Morris Water Maze (MWM) Protocol (Scopolamine-Induced Deficit)

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged just below the water surface in one of the four quadrants.

-

Acquisition Training: Rats are trained over several days (e.g., 4-5 days) with multiple trials per day to find the hidden platform from different starting locations.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.

-

Drug Administration: Scopolamine is administered (e.g., 0.5 mg/kg, i.p.) to induce a cognitive deficit, typically 30 minutes before testing. This compound would be administered at a specified time prior to the scopolamine injection or the test itself.

Prepulse Inhibition (PPI) Protocol

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Acclimation: The rat is placed in the startle chamber for a brief acclimation period (e.g., 5 minutes) with background white noise.

-

Stimuli: The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB) that does not elicit a startle response.

-

Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).

-

No-stimulus trials: Background noise only.

-

-

Measurement: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

-

Drug Administration: Schizophrenia-like deficits in PPI can be induced by agents like apomorphine or PCP. This compound would be administered prior to the PPI test session.

Signaling Pathways and Visualizations

To provide a clearer understanding of the molecular mechanisms, the following diagrams illustrate the key signaling pathways involved.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with SB-258585 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of SB-258585 hydrochloride, a potent and selective 5-HT₆ receptor antagonist. The following sections detail its mechanism of action, pharmacokinetic profile, and established protocols for assessing its anxiolytic, antidepressant, and cognitive-enhancing effects in rodent models.

Mechanism of Action

This compound acts as a high-affinity antagonist at the serotonin 5-HT₆ receptor.[1] This receptor is primarily expressed in the central nervous system, with high densities in regions associated with learning, memory, and mood, such as the hippocampus and striatum. The 5-HT₆ receptor is coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, SB-258585 is thought to modulate the activity of various neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive function and emotional regulation.

Signaling Pathway of 5-HT₆ Receptor Antagonism

The antagonism of the 5-HT₆ receptor by SB-258585 initiates a downstream signaling cascade that is believed to underlie its therapeutic effects. The following diagram illustrates the proposed pathway.

Caption: Proposed signaling pathway of SB-258585 at the 5-HT₆ receptor.

Pharmacokinetic Profile

Table 1: Summary of Available Pharmacokinetic Information for this compound in Rats

| Parameter | Route of Administration | Value | Species | Reference |

| Brain Penetrance | Systemic | Good | Rat | Implied by CNS effects |

| Oral Bioavailability | Oral | Not specified | Rat | Not available |

| Intraperitoneal Bioavailability | Intraperitoneal | Not specified | Rat | Not available |

| Cmax | Not specified | Not specified | Rat | Not available |

| Tmax | Not specified | Not specified | Rat | Not available |

| Half-life (t½) | Not specified | Not specified | Rat | Not available |

Note: Specific quantitative values for Cmax, Tmax, half-life, and bioavailability were not found in the reviewed literature. The information on brain penetrance is inferred from the observed central nervous system effects of the compound in behavioral studies.

Experimental Protocols

The following are detailed protocols for common in vivo experiments utilizing this compound in rats.

Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM)

This protocol is designed to evaluate the potential anxiolytic properties of this compound.

Experimental Workflow: Elevated Plus Maze

Caption: Workflow for the Elevated Plus Maze experiment.

Materials:

-

This compound

-

Vehicle (e.g., 0.9% sterile saline, potentially with a small percentage of DMSO and/or Tween 80 to aid dissolution)

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Elevated Plus Maze apparatus

-

Video recording and analysis software

Procedure:

-